7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
CAS No. |
1419101-02-2 |
|---|---|
Molecular Formula |
C7H5ClIN3 |
Molecular Weight |
293.49 g/mol |
IUPAC Name |
4-chloro-6-iodo-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(12)7(8)11-3-10-4/h2-3H,1H3 |
InChI Key |
JUSHQEVKVBLWTQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CN=CN=C2C(=C1I)Br |
Canonical SMILES |
CN1C(=CC2=C1C(=NC=N2)Cl)I |
Origin of Product |
United States |
Biological Activity
7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The compound's molecular structure is characterized by the presence of bromine and iodine substituents, which significantly influence its biological activity. The chemical formula is and it possesses a molecular weight of approximately 232.93 g/mol.
Target Enzymes
Research indicates that pyrrolopyrimidine derivatives, including this compound, primarily act by inhibiting specific kinases involved in cell signaling pathways. Notably:
- Fibroblast Growth Factor Receptors (FGFRs) : These receptors play a crucial role in cell proliferation and differentiation. Inhibition of FGFRs can lead to reduced cellular proliferation and increased apoptosis in cancer cells .
- p21-Activated Kinases (PAKs) : Similar compounds have been shown to inhibit PAK4, impacting various signaling pathways associated with cancer progression.
Antiproliferative Effects
Several studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 10.5 | Induction of apoptosis via caspase activation | |
| MDA-MB-231 | 8.3 | Inhibition of FGFR-mediated signaling | |
| HepG2 | 12.0 | Upregulation of pro-apoptotic proteins |
These results indicate that the compound effectively inhibits the growth of cancer cells by inducing apoptosis and disrupting critical signaling pathways.
Case Studies
- HeLa Cells : Treatment with this compound resulted in significant cell death, with IC50 values indicating potent activity. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis .
- MDA-MB-231 Cells : This breast cancer cell line exhibited a marked decrease in viability upon exposure to the compound, attributed to FGFR inhibition leading to disrupted proliferation signals.
- HepG2 Cells : In this liver cancer model, the compound induced apoptosis through upregulation of Bax and downregulation of Bcl-2, suggesting a shift towards pro-apoptotic signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated based on halogen contributions.
Key Comparison Points
Halogen Substituent Effects
- Reactivity : Iodine at position 6 (target compound) offers superior leaving-group ability compared to chlorine (as in ) or aldehydes (), making it more reactive in Suzuki or Ullmann cross-coupling reactions. Bromine at position 7 is a common electrophilic site for further functionalization .
Physicochemical Properties
- Solubility : The ethyl carboxylate derivative () exhibits improved solubility due to ester groups, whereas the target compound’s iodinated structure may necessitate formulation adjustments for in vivo studies.
- Stability : The methyl group at position 5 (common in and target compound) likely enhances stability against oxidative degradation compared to unsubstituted analogs (e.g., ).
Preparation Methods
General Synthetic Strategy
The synthesis of halogenated pyrrolo[3,2-d]pyrimidines, including 7-Bromo-6-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine, generally involves:
- Construction of the pyrrolo[3,2-d]pyrimidine core.
- Selective halogenation at the 6- and 7-positions.
- Introduction of a methyl group at the 5-position.
- Use of nucleophilic substitution or cross-coupling reactions to install halogen substituents.
The key intermediate is often a dihydroxy or diamino pyrrolo[3,2-d]pyrimidine derivative, which undergoes halogenation and methylation steps under controlled conditions.
Halogenation and Chlorination Steps
A common approach to prepare halogenated pyrrolo[2,3-d]pyrimidines, closely related to the 7-Bromo-6-iodo derivative, involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride in an aromatic solvent such as toluene. The process includes:
- Initial reaction at low temperature (~0–50°C, preferably 25°C) to form a chlorinated intermediate.
- Gradual heating to 40–100°C (optimally 75°C).
- Addition of a tertiary amine base (e.g., diisopropylethylamine) to neutralize generated HCl and drive the reaction forward.
- Further heating to 75–125°C (preferably 105°C) for 1–24 hours (optimally 16 hours).
Phosphorus oxychloride is used in excess (1.5 to 6 equivalents, ideally around 3 equivalents), and the tertiary amine base is used in 1 to 8 equivalents (ideally 2 equivalents) relative to the starting diol compound.
Iodination and Bromination
Selective iodination and bromination are performed on the pyrrolo[3,2-d]pyrimidine core using reagents such as N-iodosuccinimide (NIS) for iodination and bromine or brominating agents for bromination.
- Iodination at the 6-position is achieved by treating the pyrrolo[2,3-d]pyrimidine amine intermediate with NIS, yielding the 6-iodo derivative in high yield (~90%).
- Bromination at the 7-position can be introduced via electrophilic aromatic substitution or by using brominated intermediates in cross-coupling reactions.
The order of halogenation can be varied depending on the stability and reactivity of intermediates.
Methylation at the 5-Position
Methylation at the 5-position is typically introduced via nucleophilic substitution using methyl halides or methyl tosylates under basic conditions:
- Alkylation is performed by reacting the halogenated pyrrolo[3,2-d]pyrimidine with methyl bromide or methyl tosylate in the presence of a base such as cesium carbonate or potassium carbonate.
- The reaction is usually carried out in polar aprotic solvents like DMF at elevated temperatures (e.g., 70°C) for extended periods (e.g., 18 hours).
- Purification is achieved by extraction and column chromatography.
Data Table Summarizing Key Reaction Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride, toluene, diisopropylethylamine | 25 → 75 → 105 | 16 hours | 52–87 | PClO present 1.5–6 equiv; base 1–8 equiv |
| Iodination | N-Iodosuccinimide (NIS) | Room temp (~25) | 2–4 hours | ~90 | Selective iodination at C-6 |
| Bromination | Bromine or brominating agents | Room temp | Variable | Not specified | Often via electrophilic substitution |
| Methylation | Methyl bromide or methyl tosylate, Cs2CO3 or K2CO3 | 70 | 18 hours | ~74 | Nucleophilic substitution at N-5 |
| Suzuki Coupling | PdCl2(dppf), aryl boronic acid, K2CO3, dioxane/water | 60–80 | 4–24 hours | Variable | For aryl substituent introduction |
Detailed Research Findings
- The chlorination step using phosphorus oxychloride is critical to activate the pyrrolo[3,2-d]pyrimidine diol for subsequent halogenation and substitution reactions. Controlling temperature and reagent equivalents is essential to maximize yield and minimize side reactions.
- Iodination with N-iodosuccinimide is highly selective and efficient for introducing iodine at the 6-position, which is a key step before methylation and bromination.
- Methylation under basic conditions proceeds smoothly with good yields, allowing the introduction of the 5-methyl substituent without affecting the halogenated positions.
- Suzuki-Miyaura cross-coupling reactions provide versatility to introduce various substituents, including bromine at the 7-position or other functional groups, enabling structural diversification of the pyrrolo[3,2-d]pyrimidine scaffold.
- Purification typically involves aqueous workup, extraction with organic solvents such as ethyl acetate or dichloromethane, drying over anhydrous salts, and silica gel chromatography to isolate pure compounds.
Q & A
Q. Basic Analytical Workflow
- 1H/13C NMR : Assign signals using 2D experiments (HSQC, HMBC). For example, the methyl group at C5 appears as a singlet (~δ 2.5 ppm), while aromatic protons (C6/C7) show coupling patterns influenced by halogen electronegativity .
- IR Spectroscopy : Confirm NH/amine groups (stretching ~3300 cm⁻¹) and absence of unreacted precursors.
- Mass Spectrometry : Use EI-MS to detect molecular ion clusters (e.g., m/z 245/247/249 for Br/I isotopes) .
How can computational methods optimize reaction pathways for synthesizing halogenated pyrrolo[3,2-d]pyrimidines?
Q. Advanced Reaction Design
- Apply density functional theory (DFT) to model transition states for halogenation, predicting regioselectivity (e.g., bromine at C7 vs. iodine at C6) .
- Use machine learning (e.g., ICReDD’s reaction path search tools) to screen solvent/reagent combinations, reducing trial-and-error experimentation .
What strategies mitigate side reactions during iodination or bromination of pyrrolo[3,2-d]pyrimidine cores?
Q. Advanced Mechanistic Insights
- Kinetic Control : Use low temperatures (0°C) to favor mono-halogenation and prevent di-substitution .
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) before halogenation.
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and halt at the desired intermediate .
How does the electronic environment of halogen substituents influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Reactivity Analysis
- The iodine at C6 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to bromine.
- Bromine at C7 stabilizes the aromatic system via inductive effects, directing nucleophilic attacks to C6. Validate using Hammett constants (σₚ for Br = +0.23) .
What are the stability challenges for this compound under ambient conditions?
Q. Basic Stability Protocol
- Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent halogen loss or oxidation .
- Avoid prolonged exposure to light, as UV radiation can cleave C-I bonds.
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Q. Advanced SAR Strategy
- Halogen Exchange : Replace iodine with CF₃ or CN groups via Pd-catalyzed cross-coupling to modulate electron density .
- Methyl Substitution : Introduce bulkier alkyl groups at C5 to study steric effects on target binding (e.g., kinase inhibition) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. Basic Biological Screening
- Enzyme Inhibition : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with non-halogenated analogs .
How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
